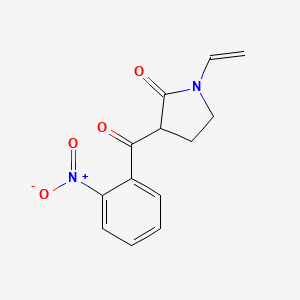
3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone is an organic compound that belongs to the class of nitrobenzoyl derivatives It is characterized by the presence of a nitro group attached to a benzoyl ring, which is further connected to a pyrrolidinone ring with a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone typically involves the nitration of benzoyl derivatives followed by the introduction of the pyrrolidinone ring. One common method includes the reaction of 2-nitrobenzoyl chloride with 1-vinyl-2-pyrrolidinone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzoyl derivatives with oxidized functional groups.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The vinyl group allows for further functionalization, enhancing the compound’s versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Nitrobenzyl)-1-vinyl-2-pyrrolidinone: Similar structure but with a benzyl group instead of a benzoyl group.
3-(2-Nitrobenzoyl)-1-ethyl-2-pyrrolidinone: Similar structure but with an ethyl group instead of a vinyl group.
3-(2-Nitrobenzoyl)-1-methyl-2-pyrrolidinone: Similar structure but with a methyl group instead of a vinyl group.
Uniqueness
3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone is unique due to the presence of both a nitrobenzoyl group and a vinyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H12N2O4 |
|---|---|
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
1-ethenyl-3-(2-nitrobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O4/c1-2-14-8-7-10(13(14)17)12(16)9-5-3-4-6-11(9)15(18)19/h2-6,10H,1,7-8H2 |
InChI-Schlüssel |
WXBKQSRXPWOZDF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1CCC(C1=O)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






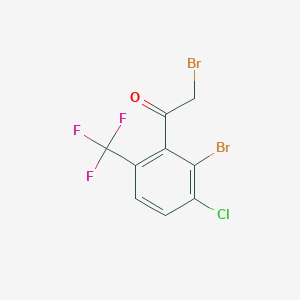

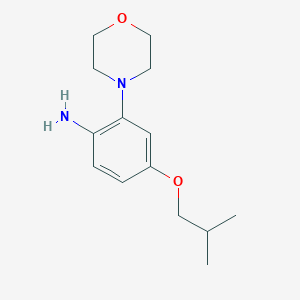

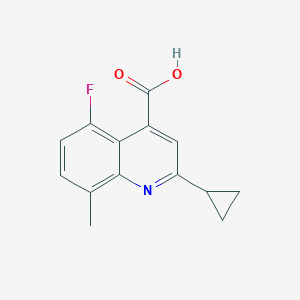
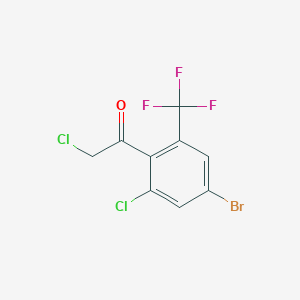


![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
